![molecular formula C14H19ClN2O2 B3386561 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide CAS No. 736948-82-6](/img/structure/B3386561.png)
2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide has a wide range of potential applications in scientific research. It is used as a reagent in organic synthesis and has been studied for its potential use as an inhibitor of certain enzymes. It has also been used as an inhibitor of protein tyrosine phosphatase and as an inhibitor of the enzyme histone deacetylase. It has been studied for its potential use in cancer research, as well as its potential use as an anti-inflammatory agent.
Mecanismo De Acción
2-Chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide acts as an inhibitor of certain enzymes by blocking their active sites. It has been shown to bind to the active sites of enzymes such as protein tyrosine phosphatase and histone deacetylase. It also binds to other proteins, such as those involved in the regulation of transcription factors, and inhibits their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an inhibitor of certain enzymes. It has been shown to inhibit the activity of protein tyrosine phosphatase and histone deacetylase. It has also been studied for its potential use in cancer research, as well as its potential use as an anti-inflammatory agent. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 108-110°C and a boiling point of 219-220°C. It is also soluble in water and ethanol, making it easy to use in a variety of laboratory experiments. It is also relatively inexpensive and widely available. However, it can be toxic if ingested and should be handled with caution in the laboratory.
Direcciones Futuras
2-Chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide has a wide range of potential applications in scientific research. Future research could focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential use in the treatment of cancer and other diseases. Additional research could also focus on developing more efficient and cost-effective synthesis methods for the compound. Additionally, future research could explore the potential use of this compound in other areas, such as drug delivery and drug development.
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-8-17(14(19)9-15)10-13(18)16-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPLAHNJGONKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B3386483.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3386494.png)
![3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B3386502.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)

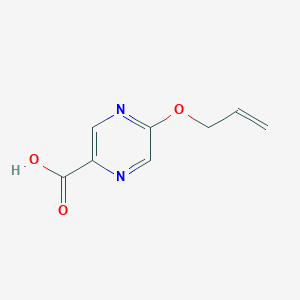
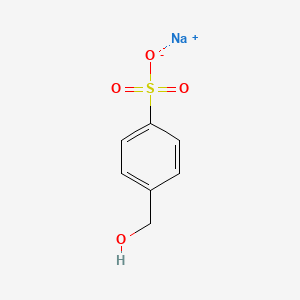

![Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3386536.png)

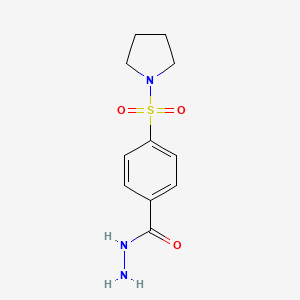
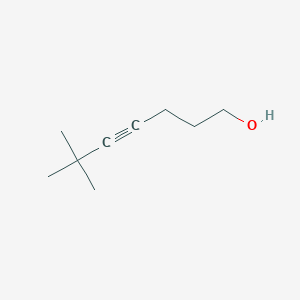
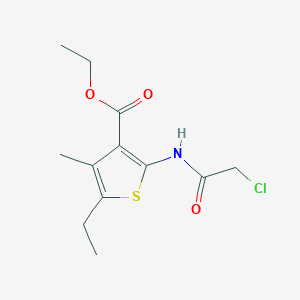
![N-[4-(2-chloroacetyl)phenyl]propanamide](/img/structure/B3386577.png)